(R)-(-)-2-Octanol

Description

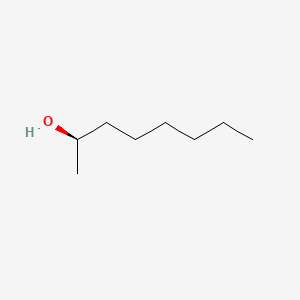

Structure

3D Structure

Properties

IUPAC Name |

(2R)-octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884209 | |

| Record name | 2-Octanol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | (2R)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | (2R)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5978-70-1 | |

| Record name | (R)-2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SHB67XF6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Octanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol , an important chiral secondary alcohol, finds extensive application as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its specific stereochemistry plays a crucial role in the biological activity and sensory properties of the final products. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these properties, including detailed experimental methodologies for their determination.

Physical Properties

(R)-(-)-2-Octanol is a colorless to pale yellow liquid at room temperature with a characteristic mild, alcoholic odor.[1] Its key physical properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₈O | - | - |

| Molecular Weight | 130.23 | g/mol | - |

| Appearance | Clear, colorless to light yellow liquid | - | Room Temperature |

| Odor | Mild, characteristic alcoholic | - | - |

| Density | 0.820 | g/mL | at 20 °C |

| Boiling Point | 175 | °C | at 760 mmHg (lit.) |

| Melting Point | -61.15 (estimate) | °C | - |

| Refractive Index | 1.426 | - | at 20 °C (lit.) |

| Specific Rotation ([α]) | -9.5 | ° | neat, at 17 °C for D-line |

| Water Solubility | 1 | g/L | at 20 °C |

| Vapor Pressure | 0.19 | mmHg | - |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental procedures for measuring the key physical properties of (R)-(-)-2-Octanol.

1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or an aluminum block.

-

Apparatus: Thiele tube or aluminum block heating apparatus, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of (R)-(-)-2-Octanol is placed in the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated gently and uniformly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum block.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

-

2. Density Measurement

Density is the mass per unit volume of a substance. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

-

Apparatus: A 10 mL or 25 mL graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of the clean, dry graduated cylinder is accurately measured.

-

A known volume of (R)-(-)-2-Octanol (e.g., 5 or 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume.[3][4]

-

3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., acetone or ethanol).

-

A few drops of (R)-(-)-2-Octanol are placed on the prism surface.

-

The prism is closed and the light source is adjusted to illuminate the scale.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at 20 °C using the water bath and recorded.[5][6]

-

4. Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

-

Apparatus: A polarimeter, a polarimeter cell (sample tube) of known length (e.g., 1 dm), and a sodium lamp (D-line, 589 nm).

-

Procedure:

-

The polarimeter is turned on and allowed to warm up.

-

The polarimeter cell is filled with a blank solvent (if a solution is being measured) or is left empty (for a neat liquid) and a zero reading is taken.

-

The cell is then filled with neat (R)-(-)-2-Octanol, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.[7][8]

-

Chemical Properties and Reactivity

(R)-(-)-2-Octanol exhibits the typical reactions of a secondary alcohol. Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.

-

Oxidation: As a secondary alcohol, (R)-(-)-2-Octanol can be oxidized to a ketone, (R)-2-octanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). The reaction with an acidic dichromate solution results in a color change from orange (Cr⁶⁺) to green (Cr³⁺), indicating a positive test.[9]

-

Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters. These esters often have pleasant, fruity odors.[9]

-

Lucas Test: This test is used to differentiate between primary, secondary, and tertiary alcohols. With the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid), secondary alcohols like 2-octanol react to form an alkyl chloride, which appears as a cloudiness or a separate layer after a few minutes, often requiring gentle heating.[9][10]

-

Chiral Derivatizing Agent: Due to its chirality, (R)-(-)-2-Octanol is employed as a chiral derivatizing agent. It can be reacted with a racemic mixture of a chiral carboxylic acid, for example, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., boiling points, solubilities, chromatographic retention times) and can therefore be separated.

Visualizations

Experimental Workflow for Physical Property Determination

Caption: A flowchart illustrating the general workflow for the experimental determination of the key physical properties of (R)-(-)-2-Octanol.

Logical Relationship of (R)-(-)-2-Octanol's Structure and Properties

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.weber.edu [faculty.weber.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. employees.oneonta.edu [employees.oneonta.edu]

(R)-(-)-2-Octanol: A Chiroptical and Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the chirality and optical rotation of (R)-(-)-2-Octanol.

(R)-(-)-2-Octanol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and as a chiral derivatizing agent. Its specific interaction with plane-polarized light, a phenomenon known as optical activity, is a critical parameter for its identification, characterization, and quality control in various applications, including the development of pharmaceuticals. This technical guide provides a comprehensive overview of the chiroptical properties of (R)-(-)-2-Octanol, detailed experimental protocols for its analysis, and its applications in scientific research and drug development.

Physicochemical and Chiroptical Properties

(R)-(-)-2-Octanol is the levorotatory enantiomer of 2-octanol. Its physical and chiroptical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [2] |

| CAS Number | 5978-70-1 | [1] |

| Appearance | Colorless oily liquid | [3] |

| Boiling Point | 175 °C (lit.) | [1] |

| Density | 0.820 g/mL at 20 °C (lit.) | |

| Refractive Index | n20/D 1.426 (lit.) | [1] |

| Specific Optical Rotation | [α]¹⁷/D -9.5°, neat | [1] |

Chirality and Optical Rotation: A Fundamental Perspective

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. Such a pair of molecules are called enantiomers. (R)-(-)-2-Octanol and (S)-(+)-2-Octanol are enantiomers.

A key characteristic of chiral molecules is their ability to rotate the plane of polarized light. This is known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter. Levorotatory compounds, designated with a (-) sign, rotate the plane of polarized light counter-clockwise. Dextrorotatory compounds, designated with a (+) sign, rotate it clockwise. The R/S nomenclature, on the other hand, describes the absolute configuration of the chiral center based on the Cahn-Ingold-Prelog priority rules and is not directly related to the direction of optical rotation.

Experimental Protocol: Determination of Optical Rotation

The specific rotation of (R)-(-)-2-Octanol is a key analytical parameter. The following is a generalized experimental protocol for its determination using a polarimeter.

Instrumentation:

-

Polarimeter with a sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the optical rotation of a blank (the solvent to be used) and setting it to zero.

-

Sample Preparation: As (R)-(-)-2-Octanol is a liquid, its optical rotation can be measured "neat" (without a solvent). Ensure the sample is pure and free of any contaminants.

-

Measurement:

-

Carefully fill the polarimeter cell with the (R)-(-)-2-Octanol sample, ensuring no air bubbles are present.

-

Place the cell in the polarimeter.

-

Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the following formula:

[α]Tλ = α / (l * d)

Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL at temperature T

-

T = temperature in degrees Celsius

-

λ = wavelength of light in nanometers

-

Applications in Research and Drug Development

(R)-(-)-2-Octanol is a versatile chiral intermediate. Its primary applications include:

-

Asymmetric Synthesis: It serves as a chiral precursor for the synthesis of more complex enantiomerically pure molecules, which is a critical aspect of modern drug development. The biological activity of many drugs is stereospecific, meaning only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.[4][5][6]

-

Chiral Derivatizing Agent: It can be used to react with a racemic mixture of another compound to form diastereomers.[7] Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization.[8] Following separation, the chiral auxiliary ((R)-(-)-2-Octanol) can be removed to yield the separated enantiomers of the target molecule.[9]

Signaling Pathways

No specific signaling pathways involving (R)-(-)-2-Octanol have been identified in the reviewed scientific literature. One study on the anesthetic properties of 2-octanol enantiomers in tadpoles indicated a lack of stereoselectivity in their biological effect, suggesting a non-specific mode of action rather than interaction with a specific chiral receptor or enzyme within a defined signaling cascade.[10]

Chiral Resolution of Racemic 2-Octanol

Given the importance of enantiomerically pure (R)-(-)-2-Octanol, its separation from a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers) is a crucial process. This is often achieved through chiral resolution.

Conclusion

(R)-(-)-2-Octanol is a fundamentally important chiral molecule with well-defined chiroptical properties. Its levorotatory nature is a key identifier and a critical quality attribute in its application as a chiral building block and resolving agent. The methodologies for its characterization are well-established, relying on the principles of polarimetry. While specific signaling pathway interactions remain to be elucidated, its role in the synthesis of stereospecific molecules underscores its significance in the advancement of pharmaceutical and chemical research.

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octanol - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. benchchem.com [benchchem.com]

- 6. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-(-)-2-辛醇 derivatization grade (chiral), LiChropur™, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-2-Octanol (CAS: 5978-70-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, is a versatile molecule with significant applications in synthetic chemistry, particularly as a chiral building block and a resolving agent for enantiomeric mixtures. Its utility extends to the flavor and fragrance industry and as a precursor in the synthesis of various organic compounds. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, key reactions, and analytical methodologies, with a focus on practical applications for research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-(-)-2-Octanol is fundamental to its application in various experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of (R)-(-)-2-Octanol

| Property | Value | Source(s) |

| CAS Number | 5978-70-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₈O | [4][5] |

| Molecular Weight | 130.23 g/mol | [1][5] |

| Appearance | Clear, colorless to light yellow liquid | [6] |

| Odor | Pleasant, characteristic | [5] |

| Melting Point | -61.15 °C (estimate) | [6] |

| Boiling Point | 175 °C (lit.) | [1][7][8] |

| Density | 0.820 g/mL at 20 °C (lit.) | [1][8] |

| Refractive Index (n20/D) | 1.426 (lit.) | [1][7][8] |

| Specific Rotation [α]D | -9.5° (neat, 17 °C) | [1][7] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [1] |

| Vapor Pressure | 0.19 mmHg | [5] |

Table 2: Solubility and Partition Coefficients of (R)-(-)-2-Octanol

| Property | Value | Source(s) |

| Water Solubility | 1 g/L at 20 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.338 (Crippen Calculated) | [9] |

| Log10WS (Water Solubility in mol/L) | -2.55 (Crippen Calculated) | [9] |

Synthesis and Reactions

The enantiomerically pure form of 2-octanol is crucial for its applications in stereoselective synthesis. Both enzymatic and chemical methods are employed for its preparation and subsequent reactions.

Enantioselective Synthesis

The synthesis of (R)-(-)-2-Octanol can be achieved with high enantiomeric excess through biocatalytic reduction of the corresponding ketone, 2-octanone. Alcohol dehydrogenases (ADHs) are particularly effective for this transformation.

Objective: To synthesize (R)-(-)-2-Octanol via the enantioselective reduction of 2-octanone using an alcohol dehydrogenase.

Materials:

-

2-octanone

-

Alcohol dehydrogenase (ADH) with selectivity for producing the (R)-enantiomer

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Isopropanol (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled water bath or incubator

Procedure:

-

In a reaction vessel, prepare a solution of 2-octanone in phosphate buffer. The concentration of the substrate will depend on the specific activity and stability of the chosen ADH.

-

Add NADP⁺ to the reaction mixture to a final concentration that is sufficient for the catalytic cycle (typically in the low millimolar range).

-

Add a significant excess of isopropanol to the mixture. Isopropanol will serve as the sacrificial substrate for the regeneration of the NADPH cofactor.

-

Initiate the reaction by adding the alcohol dehydrogenase enzyme. The amount of enzyme will need to be optimized based on its activity.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) with gentle stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the (R)-(-)-2-Octanol.

-

Once the reaction has reached the desired conversion, terminate it by adding an organic solvent such as ethyl acetate to extract the product.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (R)-(-)-2-Octanol.

-

Purify the product by flash chromatography on silica gel if necessary.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method to separate enantiomers. In the case of racemic 2-octanol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted and thus allowing for its separation.

Objective: To resolve racemic 2-octanol to obtain (R)-(-)-2-Octanol through lipase-catalyzed enantioselective acetylation.

Materials:

-

Racemic (±)-2-octanol

-

Immobilized lipase (e.g., Candida antarctica lipase B - CALB, or Pseudomonas sp. lipase)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled shaker or water bath

Procedure:

-

In a dry flask, dissolve racemic 2-octanol in the chosen anhydrous organic solvent.

-

Add the acyl donor, typically in a slight molar excess relative to one enantiomer (i.e., ~0.5 equivalents relative to the racemate).

-

Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (R)-(-)-2-octanol and the formed (S)-2-octyl acetate.

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains a mixture of (R)-(-)-2-octanol and (S)-2-octyl acetate.

-

Separate the unreacted alcohol from the ester by column chromatography on silica gel.

-

The collected fraction containing the alcohol will be enriched in the (R)-(-)-2-enantiomer. The enantiomeric excess should be determined by chiral GC analysis.

Biological Activity and Applications

The biological activity of (R)-(-)-2-Octanol is not extensively characterized in terms of specific signaling pathway modulation. Its effects are generally considered in the context of its properties as a short-chain alcohol and its use in specific applications.

General Effects on Cell Membranes

Like other short-chain alcohols, 2-octanol can impact the integrity and function of biological membranes. This is a non-specific mechanism of action that can lead to general toxicity at higher concentrations. The hydrophobic alkyl chain can intercalate into the lipid bilayer, disrupting the packing of phospholipids and altering membrane fluidity. This can, in turn, affect the function of membrane-bound proteins and transport systems.

Figure 1: General mechanism of cell membrane disruption by alcohols.

Applications in Chiral Derivatization

A primary application of (R)-(-)-2-Octanol is as a chiral derivatizing agent. It reacts with racemic mixtures of chiral compounds, such as carboxylic acids or amines (after conversion to a suitable derivative), to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like GC or HPLC.

Objective: To determine the enantiomeric composition of a racemic carboxylic acid by converting it to diastereomeric esters with (R)-(-)-2-Octanol followed by chiral GC analysis.

Materials:

-

Racemic carboxylic acid

-

(R)-(-)-2-Octanol

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or an activating agent to form an acid chloride (e.g., thionyl chloride)

-

Anhydrous, non-polar organic solvent (e.g., dichloromethane, hexane)

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

Procedure:

-

Esterification:

-

Method A (DCC coupling): In a dry vial, dissolve the racemic carboxylic acid (1 equivalent) and (R)-(-)-2-Octanol (1.1 equivalents) in anhydrous dichloromethane. Add DCC (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitor by TLC). Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

Method B (via acid chloride): Convert the racemic carboxylic acid to its acid chloride by reacting it with thionyl chloride. After removing the excess thionyl chloride, react the acid chloride with (R)-(-)-2-Octanol in the presence of a non-nucleophilic base like pyridine in an anhydrous solvent.

-

-

Sample Preparation for GC:

-

Dissolve the resulting diastereomeric ester mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for GC analysis (typically around 1 mg/mL).

-

-

Chiral GC Analysis:

-

Inject the sample onto the chiral GC column.

-

Use an appropriate temperature program to achieve separation of the two diastereomers. The initial oven temperature, ramp rate, and final temperature will need to be optimized for the specific diastereomers and column used.

-

The carrier gas flow rate (e.g., helium or hydrogen) should also be optimized.

-

The two diastereomers will elute at different retention times.

-

-

Data Analysis:

-

Integrate the peak areas of the two diastereomeric esters.

-

The ratio of the peak areas corresponds to the enantiomeric ratio of the original carboxylic acid.

-

Figure 2: Experimental workflow for chiral resolution using (R)-(-)-2-Octanol.

Conclusion

(R)-(-)-2-Octanol is a valuable chiral building block with well-defined physicochemical properties. Its synthesis and resolution are achievable through established enzymatic and chemical methods, making it accessible for a range of research and development applications. While its specific biological signaling pathways are not well-elucidated, its role as a chiral derivatizing agent is a powerful tool for the analysis and separation of enantiomeric mixtures. The detailed protocols provided in this guide serve as a starting point for the practical application of (R)-(-)-2-Octanol in the laboratory.

References

- 1. (R)-(-)-2-octanol, 5978-70-1 [thegoodscentscompany.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. Castor oil - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. genoaint.com [genoaint.com]

- 8. 2-octanol, 123-96-6 [thegoodscentscompany.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of (R)-(-)-2-Octanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-(-)-2-Octanol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (R)-(-)-2-Octanol.

Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-2-Octanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.80 | Multiplet | - | 1H | H-2 (CH-OH) |

| ~1.68 | Singlet | - | 1H | OH |

| ~1.51 - 1.18 | Multiplet | - | 10H | H-3, H-4, H-5, H-6, H-7 (CH₂) |

| ~1.18 | Doublet | 6.2 | 3H | H-1 (CH₃) |

| ~0.89 | Triplet | - | 3H | H-8 (CH₃) |

Solvent: CDCl₃. Data synthesized from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-2-Octanol

| Chemical Shift (δ) ppm | Assignment |

| ~68.2 | C-2 (CH-OH) |

| ~39.0 | C-3 |

| ~31.8 | C-4 |

| ~29.3 | C-5 |

| ~25.8 | C-6 |

| ~23.5 | C-1 |

| ~22.6 | C-7 |

| ~14.1 | C-8 |

Solvent: CDCl₃. Data synthesized from multiple sources.[1][4][5][6]

Table 3: IR Absorption Bands for (R)-(-)-2-Octanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960 - 2850 | Strong | C-H stretch (sp³ hybridized) |

| 1260 - 1050 | Strong | C-O stretch |

This data represents typical ranges for alcohols and is consistent with spectra for 2-octanol.[7][8][9]

Table 4: Mass Spectrometry Fragmentation Data for 2-Octanol

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 130 | Very Low / Absent | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | Low | [C₈H₁₆]⁺ | Dehydration (Loss of H₂O) |

| 83 | Moderate | [C₆H₁₁]⁺ | - |

| 70 | Moderate | [C₅H₁₀]⁺ | - |

| 55 | High | [C₄H₇]⁺ | - |

| 45 | Base Peak (100%) | [C₂H₅O]⁺ | α-cleavage |

| 43 | High | [C₃H₇]⁺ | - |

The fragmentation pattern is characteristic of secondary alcohols. The base peak at m/z 45 is a key indicator.[10][11][12][13]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified (R)-(-)-2-Octanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube to a final concentration of approximately 10-50 mg/mL.[14]

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[14][15]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like (R)-(-)-2-Octanol, the spectrum can be obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[17]

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification.[18] In the mass spectrometer, the molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).[18]

-

Mass Analysis: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[10][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

References

- 1. DL-2-Octanol(123-96-6) 13C NMR [m.chemicalbook.com]

- 2. L(-)-2-Octanol(5978-70-1) 1H NMR [m.chemicalbook.com]

- 3. DL-2-Octanol(123-96-6) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. L(-)-2-Octanol(5978-70-1) 13C NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. massbank.eu [massbank.eu]

- 14. magritek.com [magritek.com]

- 15. azom.com [azom.com]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. allsubjectjournal.com [allsubjectjournal.com]

- 18. benchchem.com [benchchem.com]

The Enigmatic Presence of (R)-(-)-2-Octanol: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, is a molecule of significant interest due to its role as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its natural occurrence, though not widespread, is intriguing and spans across the plant and insect kingdoms. Furthermore, the quest for enantiomerically pure (R)-(-)-2-Octanol has driven the exploration of microbial and enzymatic production methods, which mimic and enhance natural biosynthetic processes. This technical guide provides an in-depth exploration of the natural sources of (R)-(-)-2-Octanol, complete with quantitative data, detailed experimental protocols for its analysis, and a visualization of the relevant biological pathways.

Natural Occurrence in the Plant Kingdom

(R)-(-)-2-Octanol has been identified as a volatile organic compound (VOC) in a limited number of plant species. While its biological function in plants is not yet fully elucidated, it is likely involved in plant-insect interactions or as a byproduct of fatty acid metabolism. The enantiomeric distribution of 2-octanol in essential oils and plant volatiles is an area of ongoing research, with the (R)-enantiomer often being the more prevalent form.

Table 1: Quantitative Data on the Occurrence of (R)-(-)-2-Octanol in Plants

| Plant Species | Plant Part | Concentration/Relative Abundance | Enantiomeric Excess (ee) of (R)-(-)-2-Octanol | Reference(s) |

| Daphne odora | Flowers | Not Quantified | Not Determined | [1] |

| Zea mays | Not Specified | Not Quantified | Not Determined | [1] |

Note: Quantitative data on the concentration and enantiomeric excess of (R)-(-)-2-Octanol in many plant species is still limited in publicly available literature. The table will be updated as more research becomes available.

Role as an Insect Pheromone

In the intricate world of insect chemical communication, (R)-(-)-2-Octanol has been identified as a component of pheromone blends in several species. Pheromones are chemical signals that trigger a natural response in another member of the same species. (R)-(-)-2-Octanol can function as an aggregation pheromone, attracting both males and females, or as a sex pheromone, mediating mating behavior. The specific enantiomer is often crucial for biological activity, with the (S)-(+)-enantiomer being inactive or even inhibitory in some cases.

Table 2: (R)-(-)-2-Octanol as an Insect Pheromone Component

| Insect Species | Pheromone Type | Role of (R)-(-)-2-Octanol | Quantitative Data (ng/insect or blend ratio) | Reference(s) |

| Megopis costipennis | Sex Pheromone (female-produced) | Attractant for males | Not Quantified | Not Specified |

| Sphenophorus levis (sugarcane weevil) | Aggregation Pheromone (male-produced) | Component of the pheromone blend | Not Quantified | Not Specified |

Note: This table will be expanded as more insect species utilizing (R)-(-)-2-Octanol are identified and the quantitative composition of their pheromone blends is determined.

Microbial and Enzymatic Synthesis: Nature's Bioreactors

The demand for enantiomerically pure (R)-(-)-2-Octanol has led to the development of biocatalytic methods that harness the power of microorganisms and enzymes. These approaches offer a green and sustainable alternative to traditional chemical synthesis. Various bacteria, yeasts, and fungi, as well as isolated enzymes such as alcohol dehydrogenases, have been shown to produce (R)-(-)-2-Octanol with high enantioselectivity through the asymmetric reduction of 2-octanone.

Table 3: Microbial and Enzymatic Production of (R)-(-)-2-Octanol

| Organism/Enzyme | Substrate | Product Concentration | Enantiomeric Excess (ee) of (R)-(-)-2-Octanol (%) | Reference(s) |

| Lactobacillus brevis (Alcohol Dehydrogenase) | 2-Octanone | Not Specified | >99 | Not Specified |

| Candida albicans | 2-Octanone | Not Specified | >98 | Not Specified |

| Recombinant E. coli expressing alcohol dehydrogenase | 2-Octanone | Not Specified | >99 | Not Specified |

Note: The field of biocatalysis is rapidly advancing, and this table represents a selection of reported examples. Numerous other microbial strains and enzymatic systems are being explored for the efficient production of (R)-(-)-2-Octanol.

Experimental Protocols

The accurate identification and quantification of (R)-(-)-2-Octanol from natural sources require specialized analytical techniques. The following are detailed methodologies for key experiments.

Protocol 1: Extraction of Volatile Compounds from Plant Material using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile organic compounds, including (R)-(-)-2-Octanol, from a plant matrix for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a chiral column

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the plant material (e.g., 1-5 g) and place it into a headspace vial.

-

Incubation: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250 °C) for thermal desorption of the analytes onto the chiral GC column.

-

GC-MS Analysis: Program the GC oven temperature to achieve separation of the volatile compounds. The mass spectrometer is used for identification and quantification of the analytes. The use of a chiral column (e.g., a cyclodextrin-based column) is essential for separating the (R) and (S) enantiomers of 2-octanol.

Protocol 2: Solvent Extraction of Insect Pheromones

Objective: To extract pheromone components, including (R)-(-)-2-Octanol, from the glands or whole bodies of insects.

Materials:

-

Insects (male or female, depending on the species)

-

Dissecting tools (forceps, scissors, microscope)

-

Glass vials with PTFE-lined caps

-

High-purity organic solvent (e.g., hexane, dichloromethane)

-

Microsyringe

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a chiral column

Procedure:

-

Sample Collection: Collect insects and, if necessary, separate them by sex. Pheromone glands can be dissected under a microscope for targeted analysis, or whole bodies can be used for extraction.

-

Extraction: Place the dissected glands or whole insects into a glass vial containing a small, precise volume of the organic solvent (e.g., 100 µL of hexane per insect).

-

Incubation: Allow the extraction to proceed for a set period (e.g., 1-24 hours) at room temperature or under refrigeration to minimize degradation.

-

Sample Preparation for Analysis: Carefully remove the solvent extract using a microsyringe, avoiding any particulate matter. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the extract into the GC-MS equipped with a chiral column for separation, identification, and quantification of the pheromone components, including the enantiomers of 2-octanol.

Signaling Pathways and Logical Relationships

The biological activity of (R)-(-)-2-Octanol as a pheromone is mediated by the insect's olfactory system. While the specific receptors for (R)-(-)-2-Octanol have not been definitively identified in most species, the general mechanism of insect olfaction provides a framework for understanding how this chemical signal is perceived.

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

The biosynthesis of 2-octanol in plants is believed to proceed through the fatty acid metabolism pathway. However, the specific enzymes and regulatory mechanisms involved are still under investigation.

Caption: Putative biosynthetic pathway of 2-octanol in plants.

The extraction and analysis of (R)-(-)-2-Octanol from natural sources follow a logical workflow to ensure accurate identification and quantification.

Caption: Experimental workflow for the analysis of (R)-(-)-2-Octanol.

Conclusion and Future Directions

The natural occurrence of (R)-(-)-2-Octanol, while seemingly sporadic, highlights its importance in chemical ecology and as a target for biocatalytic synthesis. This guide provides a comprehensive overview of its known sources and the methodologies for its study. However, significant research gaps remain. Future investigations should focus on:

-

Quantitative Analysis: More extensive studies are needed to determine the precise concentrations and enantiomeric ratios of (R)-(-)-2-Octanol in a wider range of plant and insect species.

-

Biosynthetic Pathways: Elucidating the specific enzymatic steps and regulatory networks governing the biosynthesis of (R)-(-)-2-Octanol in both plants and insects will provide valuable insights into their metabolic capabilities.

-

Receptor Identification and Signaling: Identifying the specific olfactory receptors that bind to (R)-(-)-2-Octanol in insects will be crucial for understanding the molecular basis of its pheromonal activity and could lead to the development of novel pest management strategies.

Addressing these research questions will not only deepen our understanding of the natural world but also pave the way for the enhanced and sustainable production of this valuable chiral molecule for the pharmaceutical and chemical industries.

References

Molecular structure and stereochemistry of (R)-(-)-2-Octanol

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-2-Octanol

Abstract

(R)-(-)-2-Octanol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and as a key component in the fragrance and flavor industries. Its specific stereoconfiguration dictates its unique chemical and biological properties, including its distinct odor profile and its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and spectroscopic signature of (R)-(-)-2-Octanol. Detailed experimental protocols for its enantiomeric resolution and analytical characterization are presented, alongside a discussion of its known biological activities and proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

(R)-(-)-2-Octanol is an organic compound and a fatty alcohol.[1][2] The molecule consists of an eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This second carbon is a chiral center, giving rise to two possible enantiomers: (R)-2-Octanol and (S)-2-Octanol.

The designation (R) comes from the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon (C2) are ranked by atomic number. For 2-octanol, the priority is: -OH > -CH₂(CH₂)₄CH₃ > -CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the "(R)" configuration.

The (-) sign, or the prefix levo-, indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[3] It is an enantiomer of (S)-(+)-2-octanol.

-

IUPAC Name: (2R)-octan-2-ol[4]

-

CAS Number: 5978-70-1[3]

-

Molecular Formula: C₈H₁₈O[4]

-

Canonical SMILES: CCCCCC--INVALID-LINK--O[4]

-

InChIKey: SJWFXCIHNDVPSH-MRVPVSSYSA-N[4]

Physicochemical Properties

(R)-(-)-2-Octanol is a colorless, oily liquid with a characteristic odor described as creamy, cucumber-like, fatty, and sour.[5][6] It is poorly soluble in water but soluble in most organic solvents.[2] A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 130.23 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.820 g/mL at 20 °C | [7] |

| Boiling Point | 175 °C (at 760 Torr) | [7] |

| 77 °C (at 10 Torr) | [8] | |

| Melting Point | -38 °C | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [7] |

| Water Solubility | 1.12 g/L | [2] |

| Refractive Index (n²⁰/D) | 1.426 | [7] |

| Specific Rotation ([α]¹⁷/D) | -9.5° (neat) | [7] |

| logP (Octanol/Water) | 2.9 | [4] |

Table 1: Physicochemical Properties of (R)-(-)-2-Octanol.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of (R)-(-)-2-Octanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (H-2) is deshielded and appears around 3.8 ppm. The ¹³C NMR spectrum shows a distinct signal for the carbon attached to the hydroxyl group (C-2) in the 60-70 ppm range.[1][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of an alcohol, typically found in the 3300-3400 cm⁻¹ region.[9] A strong C-O stretch is also observed around 1000-1100 cm⁻¹.[9]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[9] The mass spectrum of 2-octanol shows characteristic fragment ions.

| Spectroscopy | Key Features / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | ~3.8 ppm (m, 1H, CH-OH) | [8] |

| ~1.4 ppm (m, 2H, CH₂) | [8] | |

| ~1.2-1.3 ppm (m, 8H, 4xCH₂) | [8] | |

| ~1.15 ppm (d, 3H, CH₃-C2) | [8] | |

| ~0.9 ppm (t, 3H, CH₃-C8) | [8] | |

| ¹³C NMR (CDCl₃) | ~68.2 ppm (C2) | [10] |

| ~39.4 ppm (C3) | [10] | |

| ~31.9 ppm (C6) | [10] | |

| ~29.4 ppm (C5) | [10] | |

| ~25.8 ppm (C4) | [10] | |

| ~23.4 ppm (C1) | [10] | |

| ~22.7 ppm (C7) | [10] | |

| ~14.1 ppm (C8) | [10] | |

| IR Spectroscopy | ~3350 cm⁻¹ (O-H stretch, broad) | [9] |

| ~2930 cm⁻¹ (C-H stretch, aliphatic) | [9] | |

| ~1110 cm⁻¹ (C-O stretch) | [9] | |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 130 | [11] |

| Base peak at m/z = 45 | [11] |

Table 2: Key Spectroscopic Data for (R)-(-)-2-Octanol.

Synthesis and Enantiomeric Resolution

Racemic 2-octanol is produced commercially through the base-catalyzed breakdown of ricinoleic acid, which is derived from castor oil.[12] The production of enantiomerically pure (R)-(-)-2-Octanol requires a subsequent resolution step or an asymmetric synthesis approach.

The most effective method for separating the enantiomers of 2-octanol is enzymatic kinetic resolution .[13] This technique relies on the differential reaction rate of the two enantiomers with a substrate in the presence of a chiral catalyst, typically a lipase.[7] In the case of 2-octanol, lipases can selectively acylate one enantiomer at a much faster rate than the other. For instance, using Pseudomonas fluorescence lipase (PFL) with vinyl acetate as an acyl donor, the (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[7] The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution of (±)-2-Octanol

This protocol is based on established lipase-catalyzed transesterification methods for secondary alcohols.[4][7]

-

Materials:

-

Racemic (±)-2-Octanol

-

Immobilized Lipase B from Candida antarctica (Novozym® 435) or Pseudomonas sp. Lipase (PSL)

-

Acyl Donor (e.g., Vinyl Acetate, 3 equivalents)

-

Anhydrous organic solvent (e.g., Hexane or Toluene)

-

Reaction vessel (sealed vial or flask)

-

Orbital shaker or magnetic stirrer with temperature control

-

-

Procedure:

-

Dissolve a known quantity of racemic 2-octanol (1 mmol) in the anhydrous organic solvent (e.g., 10 mL of hexane) in the reaction vessel.

-

Add the acyl donor, vinyl acetate (3 mmol), to the solution.

-

Add the immobilized lipase (typically 10-20 mg of enzyme per mmol of substrate).

-

Seal the vessel and place it in an orbital shaker set to 200 rpm and maintain the temperature at 30-40 °C.

-

Monitor the reaction progress by periodically taking small aliquots. The samples should be filtered to remove the enzyme and then analyzed by chiral Gas Chromatography (GC) or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the newly formed ester.[4]

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate, containing the (R)-2-octyl acetate and unreacted (S)-2-octanol, is concentrated under reduced pressure.

-

The ester and the unreacted alcohol are separated using flash column chromatography on silica gel.

-

Protocol for Determining Enantiomeric Excess by HPLC

This protocol describes the indirect method, where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]

-

Materials:

-

Sample containing 2-octanol

-

Enantiomerically pure Chiral Derivatizing Agent (CDA), e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or another suitable agent.[14][15]

-

Anhydrous solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., Pyridine or Triethylamine)

-

HPLC system with a UV or fluorescence detector

-

Standard reverse-phase C18 column

-

-

Procedure:

-

Derivatization: a. Dissolve a small amount of the 2-octanol sample (~1 mg) in 0.5 mL of anhydrous dichloromethane in a clean, dry vial. b. Add a small amount of pyridine (~5 µL). c. Add a slight excess (~1.2 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride). d. Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours or until complete. e. Quench the reaction by adding a small amount of water or methanol.

-

HPLC Analysis: a. Dilute the reaction mixture with the mobile phase. b. Inject the sample onto the reverse-phase C18 column. c. Elute the diastereomers using an appropriate mobile phase (e.g., a mixture of acetonitrile and water). d. The two diastereomers ((R)-alcohol-(R)-CDA and (S)-alcohol-(R)-CDA) will have different retention times and will appear as two separate peaks in the chromatogram. e. The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Biological Activity and Mechanism of Action

While (R)-(-)-2-Octanol is primarily used in the flavor and fragrance industry, related long-chain alcohols have demonstrated significant neurological effects. Notably, 1-octanol has been investigated as a treatment for Essential Tremor (ET) .[2][11]

The proposed mechanism of action involves the modulation of ion channels within the central nervous system.[16] Studies in animal models suggest that octanol suppresses tremor by inhibiting T-type calcium channels located on neurons in the inferior olive region of the brainstem.[2] The rhythmic, synchronized firing of these neurons is thought to be a key driver of the oscillations that cause tremors. By blocking these channels, octanol dampens the neuronal oscillations, leading to a reduction in tremor amplitude.[2][16]

Furthermore, pharmacokinetic studies indicate that 1-octanol may act as a prodrug, being rapidly metabolized in the body to octanoic acid (OA) , which is believed to be the primary active metabolite responsible for tremor suppression.[5][17] Given the structural similarity, it is plausible that 2-octanol could exert similar effects, although specific research on the (R)-enantiomer for this application is less developed. Additionally, research has shown that octanol can reverse some of the neurotoxic effects of ethanol by interfering with the L1 cell adhesion molecule, suggesting other potential roles in modulating neural cell interactions.[9]

Conclusion

(R)-(-)-2-Octanol is a well-characterized chiral molecule with defined stereochemistry and distinct physicochemical properties. Its importance extends from its application as a fragrance component to its use as a chiral building block in complex organic synthesis. The reliable methods for its enantiomeric resolution, particularly enzymatic kinetic resolution, allow for the production of highly pure material. Spectroscopic techniques provide a clear fingerprint for its identification and quality control. Emerging research into the neurological effects of related long-chain alcohols suggests potential, yet-to-be-explored, therapeutic applications for (R)-(-)-2-Octanol, warranting further investigation into its specific biological mechanisms.

References

- 1. Showing Compound 2-Octanol (FDB003342) - FooDB [foodb.ca]

- 2. clinician.nejm.org [clinician.nejm.org]

- 3. L(-)-2-Octanol(5978-70-1) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. neurology.org [neurology.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. DL-2-Octanol(123-96-6) 13C NMR [m.chemicalbook.com]

- 11. Treatment of Essential Tremor with Long-Chain Alcohols: Still Experimental or Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Castor oil - Wikipedia [en.wikipedia.org]

- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. JCI - Dose-escalation study of octanoic acid in patients with essential tremor [jci.org]

An In-depth Technical Guide to the Solubility Profile of (R)-(-)-2-Octanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-2-Octanol, a chiral secondary alcohol, in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for the (R)-(-) enantiomer, this guide synthesizes qualitative information, data on the racemic mixture of 2-octanol where available, and outlines detailed experimental protocols for determining solubility and miscibility.

Introduction to the Solubility of (R)-(-)-2-Octanol

(R)-(-)-2-Octanol is a colorless liquid with applications as a solvent, emulsifier, and fragrance ingredient.[1] Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar eight-carbon alkyl chain, dictates its solubility behavior. Generally, 2-octanol is characterized as being poorly soluble in water but soluble in most common organic solvents.[1] For many organic solvent systems, (R)-(-)-2-Octanol is expected to be miscible, meaning it can mix in all proportions to form a homogeneous solution. In such cases, a single solubility limit is not applicable. Instead, the interactions between the solute and solvent are better described by their thermodynamic properties of mixing.

Miscibility and Solubility Data

The following table summarizes the expected miscibility of (R)-(-)-2-Octanol in various classes of organic solvents based on general principles of "like dissolves like" and available literature. It is important to note that specific quantitative solubility data for (R)-(-)-2-Octanol is scarce, and the information for 2-octanol (racemic mixture) is used as a proxy.

Table 1: Miscibility Profile of 2-Octanol in Organic Solvents

| Solvent Class | Representative Solvents | Expected Miscibility with 2-Octanol |

| Alcohols | Methanol, Ethanol | Miscible |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Ethers | Diethyl Ether | Miscible |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane, Octane | Miscible |

Note: This table is based on general statements of 2-octanol's solubility in common organic solvents. For specific applications, experimental verification is recommended.

While precise solubility limits are often not relevant for miscible systems, thermodynamic data from vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) studies can provide valuable insights into the behavior of these mixtures. The following tables present available data for systems containing racemic 2-octanol.

Table 2: Vapor-Liquid Equilibrium Data for Racemic 2-Octanol Systems

| System | Temperature (K) | Pressure (kPa) | Mole Fraction of 2-Octanol (Liquid Phase, x) | Mole Fraction of 2-Octanol (Vapor Phase, y) | Reference |

| 2-Octanol + Hexane | Not Specified | Not Specified | Data not available in cited sources | Data not available in cited sources | |

| 2-Octanol + Acetone | 333.15 - 393.15 | up to 100 bar | Data not available in cited sources | Data not available in cited sources | [2] |

Note: The available data for these systems in the provided search results did not contain specific mole fraction values but indicated that such studies have been conducted.

Table 3: Liquid-Liquid Equilibrium Data for Racemic 2-Octanol Systems

| System | Temperature (K) | Pressure (kPa) | Composition of Phase 1 | Composition of Phase 2 | Reference |

| 2-Octanol + Ethylene Glycol + n-Hexane | 298.2 | 101.3 | Data available in source | Data available in source | [3] |

| 2-Octanol + Ethylene Glycol + n-Heptane | 298.2 | 101.3 | Data available in source | Data available in source | [3] |

Note: The reference indicates that detailed LLE data for these ternary systems are available in the full publication.

Experimental Protocols for Solubility and Miscibility Determination

The following protocols describe established methods for determining the solubility and miscibility of a liquid compound like (R)-(-)-2-Octanol in organic solvents.

This method is a straightforward visual assessment to determine if two liquids are miscible in all proportions at a given temperature.

Materials:

-

(R)-(-)-2-Octanol

-

Organic solvent of interest

-

Graduated cylinders or pipettes

-

A set of clean, dry test tubes with stoppers

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination. Bring the (R)-(-)-2-Octanol and the organic solvent to the desired experimental temperature using a constant temperature bath.

-

Initial Miscibility Test: In a test tube, add equal volumes (e.g., 2 mL each) of (R)-(-)-2-Octanol and the organic solvent.

-

Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes. Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers). A clear, single-phase solution indicates miscibility at this ratio. A cloudy or layered mixture indicates immiscibility or partial miscibility.

-

Testing Different Proportions: To confirm complete miscibility, repeat the procedure with varying volume ratios of the two liquids (e.g., 1:9, 2:8, 8:2, 9:1 of (R)-(-)-2-Octanol to solvent).

-

Documentation: Record the observations for each ratio at the specified temperature.

ITC is a powerful technique to measure the heat changes that occur upon the mixing of two liquids, providing thermodynamic data such as the enthalpy of mixing (ΔH). This can be particularly useful for miscible systems where a simple solubility limit cannot be determined.

Materials:

-

Isothermal Titration Calorimeter

-

(R)-(-)-2-Octanol

-

Organic solvent of interest

-

Syringes for the ITC instrument

Procedure:

-

Instrument Setup: Prepare the ITC instrument according to the manufacturer's instructions. Set the desired experimental temperature.

-

Sample Preparation: Degas both the (R)-(-)-2-Octanol and the organic solvent to prevent the formation of air bubbles during the experiment.

-

Loading the Calorimeter: Fill the sample cell with a precisely known volume and concentration of one liquid (e.g., the organic solvent). Fill the injection syringe with the other liquid ((R)-(-)-2-Octanol).

-

Titration: Perform a series of small, precise injections of the (R)-(-)-2-Octanol from the syringe into the sample cell containing the organic solvent. The instrument will measure the heat evolved or absorbed after each injection.

-

Data Acquisition: The instrument records the heat flow as a function of time. The data is then integrated to determine the heat change per injection.

-

Data Analysis: The resulting data is plotted as heat change per mole of injectant versus the molar ratio of the two components. This plot can be fitted to a suitable binding or mixing model to determine the enthalpy of mixing (ΔH) and potentially the stoichiometry of interaction.[4][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of (R)-(-)-2-Octanol in an organic solvent.

Conclusion

While specific quantitative solubility data for (R)-(-)-2-Octanol in organic solvents is not extensively documented in readily available literature, it is widely understood to be miscible with common nonpolar and polar aprotic and protic organic solvents. For systems where complete miscibility is observed, characterization of the thermodynamic properties of the mixture, such as the enthalpy of mixing, provides a more meaningful understanding of the intermolecular interactions than a single solubility limit. The experimental protocols provided in this guide offer a framework for researchers to determine the miscibility and interaction thermodynamics for their specific solvent systems of interest. It is recommended that for critical applications, experimental verification of the solubility and miscibility of (R)-(-)-2-Octanol be performed.

References

- 1. 2-Octanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Activity in Affinity Separation Techniques Such as Liquid–Liquid Extraction Analyzed by Isothermal Titration Calorimetry and Accuracy Analysis of the Technique in the Molar Concentration Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ris.utwente.nl [ris.utwente.nl]

An In-depth Technical Guide on the Thermodynamic Properties of (R)-(-)-2-Octanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, serves as a critical building block in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and enabling efficient purification. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of (R)-(-)-2-Octanol, detailed experimental protocols for their determination, and a visualization of its application in chiral synthesis.

Core Thermodynamic and Physical Properties

The following tables summarize the essential quantitative data for (R)-(-)-2-Octanol, providing a clear reference for laboratory and industrial applications.

Table 1: Fundamental Physical and Thermodynamic Properties of (R)-(-)-2-Octanol

| Property | Value | Units |

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 | g/mol |

| Melting Point | -38 | °C |

| Boiling Point | 175 - 179 | °C |

| Density (at 20°C) | 0.820 | g/mL[1][2] |

| Refractive Index (n20/D) | 1.426 | -[1][2] |

| Enthalpy of Vaporization (at 179.3 °C) | 44.4 | kJ/mol[3] |

| Flash Point | 76 | °C (closed cup)[1] |

| Water Solubility (at 25°C) | 1120 | mg/L[3] |

| log P (Octanol/Water Partition Coefficient) | 2.90 | -[3][4] |

Table 2: Vapor Pressure of (R)-(-)-2-Octanol at Various Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) |

| 20 | 0.24[3] |

| 25 | 0.19[5] |

| 30 | ~0.825 (0.11 mbar)[6] |

| 50 | ~6.75 (0.9 mbar)[6] |

Experimental Protocols for Property Determination

Accurate determination of thermodynamic properties is crucial for process development and safety. The following sections detail the standard experimental methodologies for key properties of liquid organic compounds like (R)-(-)-2-Octanol.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method is the Thiele tube method.[7]

Procedure:

-

A small amount of the (R)-(-)-2-Octanol sample is placed in a small test tube (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. While (R)-(-)-2-Octanol is a liquid at room temperature, this protocol is relevant for many organic compounds.

Procedure:

-

A small, finely powdered sample of the solid organic compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated slowly, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[3][8][9] A narrow melting point range typically indicates a high degree of purity.[3]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.

-